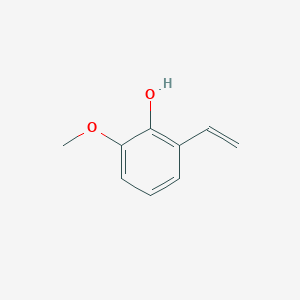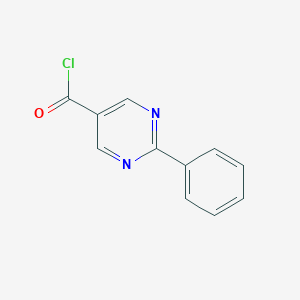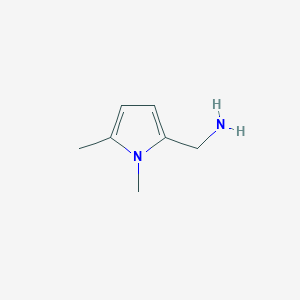
(1,5-dimethyl-1H-pyrrol-2-yl)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves multi-step processes. For example, N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, a compound with structural similarities, was synthesized for metabolic studies through a five-step process involving 2, 5-[1-13C]hexanedione and characterized by 1H- and 13C-NMR, IR, and MS techniques (Mola, Bellasio, Ferrari, & Zerilli, 1985). This indicates the complexity and careful planning required in synthesizing such compounds, with specific attention to molecular structure and functional group positioning.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Antimicrobial Agents
A study by Hublikar et al. (2019) explored the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which demonstrated significant antimicrobial properties. This research highlights the potential of pyrrole derivatives in developing new antimicrobial agents (Hublikar et al., 2019).
Antihypertensive Agent Synthesis
N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, a new antihypertensive agent, was synthesized for metabolic studies as reported in a study published in the Journal of Labelled Compounds and Radiopharmaceuticals. This research signifies the compound's role in developing treatments for hypertension (N. D. Mola et al., 1985).
Antibacterial Evaluation of Barbituric Acid Derivatives
Shukla et al. (2019) synthesized and evaluated barbituric acid derivatives for their antibacterial activity. The study demonstrated the potential of these compounds as antibacterial agents, offering insights into their medical applications (Shukla et al., 2019).
Synthesis of Progesterone Receptor Modulators
Fensome et al. (2008) conducted research on the synthesis of new pyrrole-oxindole progesterone receptor modulators. These compounds have potential applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).
Antifungal Activity of Dihydropyrrole Derivative
Dabur et al. (2005) isolated a novel dihydropyrrole derivative from Datura metel L., which exhibited significant antifungal activity against various fungal species. This study contributes to the search for new antimycotic drugs (Dabur et al., 2005).
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Majumdar et al. (2005) reported the synthesis of biologically important pyrrolo[2,3-d]pyrimidine derivatives. These compounds hold significance in medicinal chemistry and drug discovery (Majumdar et al., 2005).
Eigenschaften
IUPAC Name |
(1,5-dimethylpyrrol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUHAJOXPNPERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrrol-2-yl)methylamine | |
CAS RN |
118799-24-9 |
Source


|
| Record name | (1,5-dimethyl-1H-pyrrol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

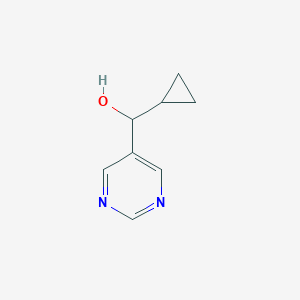
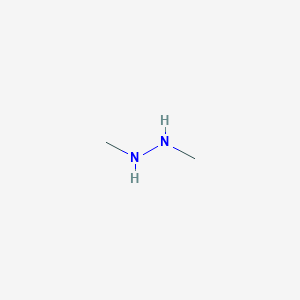
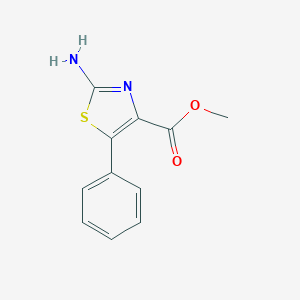
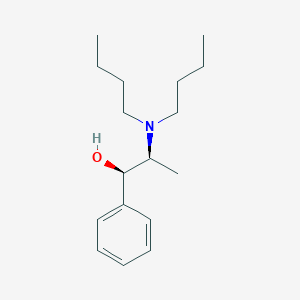
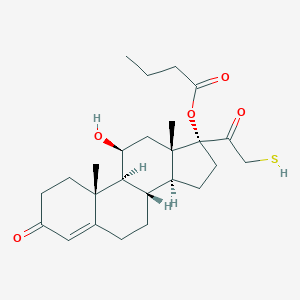
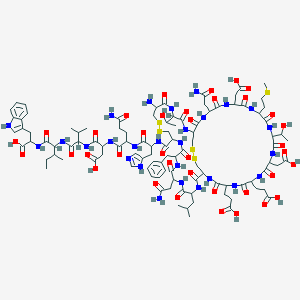
![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)
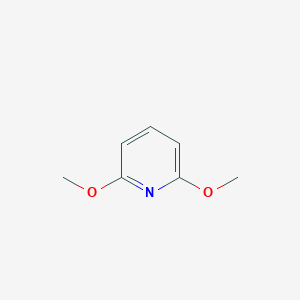
![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)



